molecular formula C11H15NO B15061004 N-[1-(2,4,6-trimethylphenyl)ethylidene]hydroxylamine

N-[1-(2,4,6-trimethylphenyl)ethylidene]hydroxylamine

Cat. No.: B15061004
M. Wt: 177.24 g/mol
InChI Key: UIVGQGKUFWHBFI-UHFFFAOYSA-N
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Description

N-[1-(2,4,6-trimethylphenyl)ethylidene]hydroxylamine is a chemical compound with the molecular formula C11H15NO. It is also known by its IUPAC name, 1,3,5-trimethyl-2-(1-nitrosoethyl)benzene. This compound is characterized by its unique structure, which includes a hydroxylamine group attached to a trimethylphenyl ring. It is commonly used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2,4,6-trimethylphenyl)ethylidene]hydroxylamine typically involves the reaction of 2,4,6-trimethylacetophenone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an organic solvent like ethanol or methanol under reflux conditions. The product is then purified through recrystallization or chromatography to obtain a high-purity compound .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2,4,6-trimethylphenyl)ethylidene]hydroxylamine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form nitroso compounds.

    Reduction: It can be reduced to form amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydroxylamine group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of nitroso compounds.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-[1-(2,4,6-trimethylphenyl)ethylidene]hydroxylamine is utilized in various scientific research fields, including:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

    Biology: It is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: It is used in the production of fine chemicals and as a component in specialty materials.

Mechanism of Action

The mechanism of action of N-[1-(2,4,6-trimethylphenyl)ethylidene]hydroxylamine involves its interaction with various molecular targets. The hydroxylamine group can undergo redox reactions, leading to the formation of reactive intermediates that can interact with proteins, nucleic acids, and other biomolecules. These interactions can modulate biological pathways and result in various physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(2,4,5-trimethylphenyl)ethylidene]hydroxylamine
  • N-[1-(2,4-dimethylphenyl)ethylidene]hydroxylamine

Uniqueness

N-[1-(2,4,6-trimethylphenyl)ethylidene]hydroxylamine is unique due to the presence of three methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and contributes to its specific properties and applications.

Properties

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

N-[1-(2,4,6-trimethylphenyl)ethylidene]hydroxylamine

InChI

InChI=1S/C11H15NO/c1-7-5-8(2)11(9(3)6-7)10(4)12-13/h5-6,13H,1-4H3

InChI Key

UIVGQGKUFWHBFI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)C(=NO)C)C

Origin of Product

United States

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